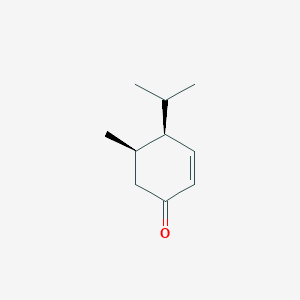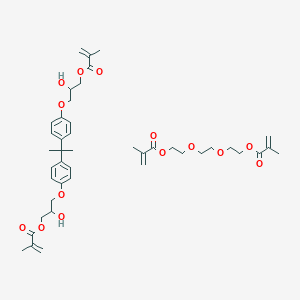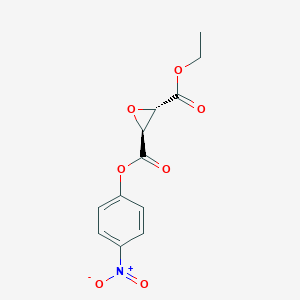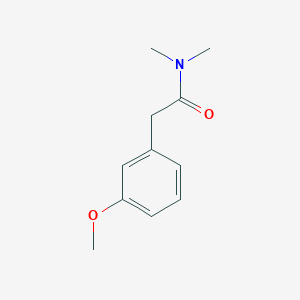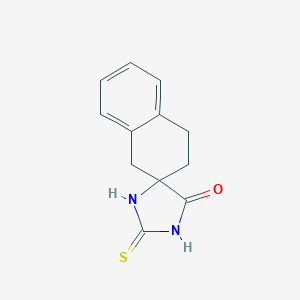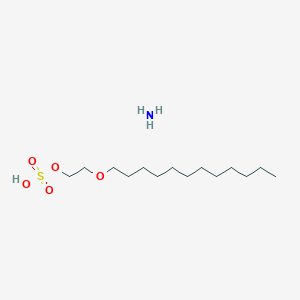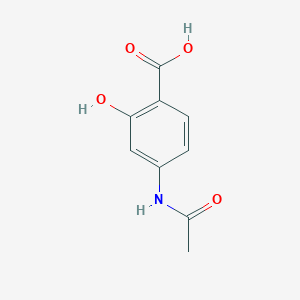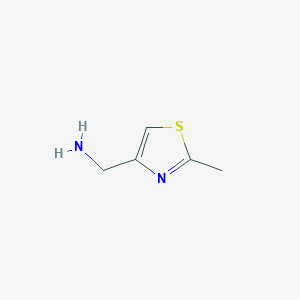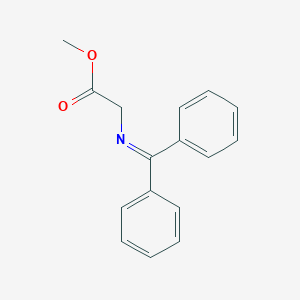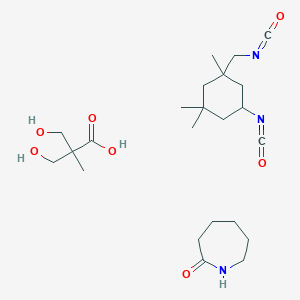
4-Isopropylpyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPOL and has been used in several studies to investigate its mechanism of action and physiological effects.
作用機序
The exact mechanism of action of 4-Isopropylpyridin-3-OL is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its analgesic and anti-inflammatory effects.
生化学的および生理学的効果
Studies have shown that 4-Isopropylpyridin-3-OL can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in rats. Additionally, IPOL has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related damage.
実験室実験の利点と制限
One advantage of using 4-Isopropylpyridin-3-OL in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage required to achieve desired effects is not well-established, which can make it challenging to design experiments.
将来の方向性
There are several potential future directions for research on 4-Isopropylpyridin-3-OL. One area of interest is its potential use in treating neurodegenerative diseases, as preliminary studies have shown promising results. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage for various applications. Further studies may also investigate the potential use of IPOL in treating other conditions such as chronic pain and inflammation.
合成法
The synthesis of 4-Isopropylpyridin-3-OL involves the reaction of 3-hydroxypyridine with isopropyl iodide and a base such as potassium carbonate. This process yields the desired compound, which can be purified through various methods such as column chromatography.
科学的研究の応用
4-Isopropylpyridin-3-OL has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, IPOL has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
101925-24-0 |
|---|---|
製品名 |
4-Isopropylpyridin-3-OL |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
InChIキー |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
正規SMILES |
CC(C)C1=C(C=NC=C1)O |
同義語 |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




